2-Methyl-4-biphenylZinc bromide
Description
2-Methyl-4-biphenylZinc bromide is an organozinc compound hypothesized to consist of a zinc bromide (ZnBr₂) moiety coordinated to a 2-methyl-4-biphenyl organic ligand. Such organozinc reagents are critical in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic partners due to their moderate reactivity and stability under catalytic conditions .
Properties
Molecular Formula |
C13H11BrZn |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-2-phenylbenzene-5-ide |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-4,6-10H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
MAMWVHHLDBJXEH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C[C-]=C1)C2=CC=CC=C2.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-biphenylZinc bromide typically involves the reaction of 2-Methyl-4-biphenyl with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of 2-Methyl-4-biphenylZinc bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-biphenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives.
Reduction: It can be reduced to form simpler organozinc compounds.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Scientific Research Applications
2-Methyl-4-biphenylZinc bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to study the effects of organozinc compounds on biological systems.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-biphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, facilitating the formation of new carbon-carbon bonds. The zinc atom acts as a Lewis acid, activating the bromide ion and making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-Methyl-4-biphenylZinc bromide and related brominated compounds:
*Hypothetical formula based on biphenyl ligand + ZnBr₂.
Reactivity and Electronic Effects
- Electron-Donating vs. Withdrawing Groups: The methyl group in 2-Methyl-4-biphenylZinc bromide is electron-donating, which may reduce electrophilicity at the benzylic position compared to electron-withdrawing groups (e.g., cyano in 4-(2-Cyanophenyl)benzyl bromide or methylsulfonyl in 4-Methylsulfonylbenzyl bromide). These groups enhance reactivity in nucleophilic substitutions by polarizing the C-Br bond . In contrast, the aldehyde group in 4-(Bromomethyl)benzaldehyde enables condensation reactions, a property absent in the target compound .
Zinc Coordination :
Key Research Findings
- Synthetic Utility: Organozinc reagents like 2-Methyl-4-biphenylZinc bromide are prized for their compatibility with palladium catalysts in cross-coupling, enabling C–C bond formation under mild conditions.
- Steric Effects : The 2-methyl group on the biphenyl ligand may impede undesired side reactions by sterically shielding the zinc center, a feature absent in unsubstituted analogs.
- Thermodynamic Stability : Zinc bromide’s high lattice energy (from ionic bonding) contrasts with the covalent C-Br bonds in organic bromides, influencing decomposition pathways .
Notes
- Data Limitations : Direct experimental data on 2-Methyl-4-biphenylZinc bromide is sparse; properties are inferred from analogous compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
